molecular formula C13H14N4O2 B2626028 3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide CAS No. 937600-30-1

3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide

Cat. No.: B2626028
CAS No.: 937600-30-1
M. Wt: 258.281
InChI Key: CPWPVXHUPVKKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide is a sophisticated heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule is built on the privileged isoxazolo[5,4-b]pyridine scaffold, a fused bicyclic structure known for its diverse biological activities . The presence of two cyclopropyl groups at the 3 and 6 positions, along with a reactive carbohydrazide moiety at the 4 position, makes this compound a valuable intermediate for constructing novel chemical entities and probing biological mechanisms. The core isoxazole ring is a five-membered heterocycle featuring adjacent oxygen and nitrogen atoms, which is a key pharmacophore found in several marketed drugs such as the antibacterial Sulfamethoxazole and the antirheumatic Leflunomide . Isoxazole derivatives are extensively investigated for their broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and immunosuppressive activities . The fusion of this ring with a pyridine system creates a rigid, planar structure that can interact with multiple biological targets. Key Research Applications and Value: - Antimicrobial Drug Discovery: This compound is of significant interest for developing new antibiotics to combat multidrug-resistant Gram-negative bacteria, particularly Carbapenem-Resistant Acinetobacter baumannii (CRAB) . Structurally related isoxazole-carbohydrazide hybrids have demonstrated potent, non-cytotoxic antibacterial activity against such critical priority pathogens . The carbohydrazide functional group is a key structural motif in known MDR-AB (Multidrug-Resistant Acinetobacter baumannii ) inhibitors, and its incorporation into the isoxazole-pyridine scaffold is a rational strategy to enhance potency and selectivity . - Anticancer Research: Isoxazole derivatives act on a multitude of mechanisms relevant to oncology, including aromatase inhibition, tubulin inhibition, induction of apoptosis, and kinase inhibition . The structural features of this compound suggest potential for further derivatization into targeted anticancer agents. - Immunosuppressive Agent Development: Research indicates that isoxazole carbohydrazide derivatives can exhibit significant immunosuppressive properties by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) and inducing pro-apoptotic pathways in immune cells such as Jurkat cells . - Versatile Chemical Intermediate: The reactive hydrazide group (-CONHNH₂) serves as a flexible synthetic handle. It can undergo condensation reactions with various aldehydes and ketones to form hydrazone derivatives, or be used to construct more complex heterocyclic systems, facilitating extensive structure-activity relationship (SAR) studies . This product is intended for use in laboratory research and drug discovery programs only. It is not approved for diagnostic or therapeutic applications. Handling Note: For research use only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3,6-dicyclopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c14-16-12(18)8-5-9(6-1-2-6)15-13-10(8)11(17-19-13)7-3-4-7/h5-7H,1-4,14H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWPVXHUPVKKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(=O)NN)C(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide typically involves multiple steps, starting from readily available precursors. . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound 3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide features a complex bicyclic structure that contributes to its biological activity. The isoxazole and pyridine rings are known for their diverse pharmacological effects, making this compound a candidate for various medicinal applications.

Pharmacological Applications

  • Anticancer Activity
    • Case studies have indicated that derivatives of isoxazole-pyridine compounds exhibit promising anticancer properties. Research has shown that this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that compounds with similar structures inhibited tumor growth in xenograft models .
  • Anti-inflammatory Effects
    • The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it can downregulate pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .
  • Neurological Applications
    • Research indicates that isoxazole derivatives may possess neuroprotective effects. The compound's ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative disorders like Alzheimer's disease .

Research Findings

Application AreaFindingsReferences
AnticancerInhibits proliferation of cancer cells; induces apoptosis
Anti-inflammatoryDownregulates cytokines; reduces inflammation in animal models
NeurologicalModulates neurotransmitter systems; potential neuroprotective effects

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced tumor size in mice models when administered at specific dosages .
  • Inflammation Model : In a preclinical study on arthritis models, treatment with the compound resulted in reduced joint swelling and pain scores compared to control groups .
  • Neuroprotection Research : An investigation into the neuroprotective effects showed improved cognitive function in animal models treated with the compound, indicating its potential for Alzheimer's therapy .

Mechanism of Action

The mechanism of action of 3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use, but studies often focus on its ability to modulate biological processes at the molecular level .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their substituent variations:

Compound Name Substituents/Modifications Molecular Formula Key Features Reference
3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide 3,6-dicyclopropyl, isoxazole-pyridine fusion C₁₃H₁₄N₄O₂ Enhanced stability due to cyclopropyl groups; scaffold for lab synthesis
N′-[(3-nitrophenyl)methylidene]pyridine-4-carbohydrazide (5b) 3-nitrophenyl substituent C₁₄H₁₁N₅O₂ Lower anti-TB activity (no H37Rv inhibition)
N′-[(4-chlorophenyl)methylidene]pyridine-4-carbohydrazide (5e) 4-chlorophenyl substituent C₁₃H₁₁ClN₄O Inactive against H37Rv strain
3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide Phenyl and thiophene substituents C₁₆H₁₂N₄O₂S Dual heterocyclic system; potential antimicrobial activity
3-Cyclopropyl-6-ethyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid Cyclopropyl and ethyl groups C₁₂H₁₂N₂O₃ Carboxylic acid derivative; simplified scaffold for further functionalization

Key Structural Differences

  • Cyclopropyl vs. Aryl/Heteroaryl Substituents : The dicyclopropyl variant exhibits superior steric protection compared to phenyl or thiophene substituents, reducing metabolic degradation .
  • Carbohydrazide vs. Carboxylic Acid : The carbohydrazide moiety (–CONHNH₂) enables nucleophilic reactions (e.g., acylations, condensations), whereas carboxylic acid derivatives are more suited for salt formation or esterification .

Anti-Tubercular Activity

Compounds derived from pyridine-4-carbohydrazide show varying efficacy against Mycobacterium tuberculosis H37Rv:

Compound ID Substituents Minimum Inhibitory Concentration (MIC) Cytotoxicity (RAW 264.7 cells) Reference
5k Alkyl/aryl hydrophobic groups Equivalent to INH (active) Non-toxic
5l Heteroaryl (imidazole) Equivalent to INH (active) Non-toxic
5b, 5e Nitro/chlorophenyl Inactive Not tested

Key Finding : Hydrophobic substituents (e.g., alkyl chains, imidazole) enhance anti-TB activity without cytotoxicity, while electron-withdrawing groups (e.g., nitro, chloro) reduce efficacy .

Analgesic and Anti-Inflammatory Activity

Pyrazole derivatives synthesized from pyridine-4-carbohydrazide (e.g., compounds 10–13 ) demonstrate:

  • Analgesic activity : Comparable to tramadol (reference drug).
  • Anti-inflammatory activity : 70–85% inhibition of edema, similar to indomethacin .

Biological Activity

3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a unique isoxazole and pyridine ring system, which contributes to its biological activity. The molecular formula is C12_{12}H14_{14}N4_{4}O, with a molar mass of approximately 230.26 g/mol. This compound's structural characteristics allow for interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown potent activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain derivatives inhibited bacterial growth effectively, suggesting that modifications in the chemical structure can enhance antibacterial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been explored extensively. For example, imidazo[4,5-b]pyridines have been reported to diminish inflammatory responses in cellular models. Specifically, they modulate transcription factors such as Nrf2 and NF-κB, which are crucial in regulating oxidative stress and inflammation. This suggests that this compound may also possess similar anti-inflammatory properties .

Neuroprotective Properties

Recent studies have indicated that compounds with similar structures may exhibit neuroprotective effects. They have been shown to influence pathways associated with neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative damage. This opens avenues for further research into the neuroprotective applications of this compound .

Synthesis Approaches

The synthesis of this compound can be achieved through various methods involving cyclization reactions between appropriate precursors. Typically, the synthesis involves:

  • Preparation of the Isoxazole Ring : Utilizing cyclization reactions involving hydrazine derivatives.
  • Formation of the Pyridine Core : Employing multi-step synthetic routes that may include condensation reactions.
  • Final Modification : Introducing cyclopropyl groups through alkylation or other functionalization techniques.

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A derivative was tested against various bacterial strains with results indicating a minimum inhibitory concentration (MIC) comparable to established antibiotics like linezolid.
  • Inflammation Model : In vitro studies using human retinal pigment epithelial cells showed a reduction in inflammatory markers when treated with related compounds.

Q & A

How can researchers optimize the synthesis of 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide to improve yield and purity?

Basic
Optimization involves systematic variation of reaction parameters such as solvent polarity, temperature, and catalyst loading. For hydrazide formation, hydrazine hydrate is typically reacted with ester precursors under reflux in ethanol or methanol. Evidence from analogous isoxazolo-pyridine syntheses suggests that introducing cyclopropyl groups early in the synthesis (e.g., via cyclopropanation of alkene intermediates) improves regioselectivity . Monitoring reaction progress via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps.

Advanced
Advanced optimization may involve kinetic studies to identify rate-limiting steps. For example, microwave-assisted synthesis could reduce reaction times for cyclopropane ring formation, as seen in related heterocyclic systems . Additionally, using protecting groups (e.g., Boc for amines) during carbohydrazide formation can minimize side reactions. Post-synthetic purification via column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from DCM/hexane mixtures is critical for isolating high-purity product .

What analytical techniques are most effective for characterizing the structural integrity of this compound?

Basic
Standard characterization includes 1^1H/13^13C NMR to confirm proton environments and carbon frameworks, respectively. IR spectroscopy verifies the presence of carbonyl (C=O, ~1650–1700 cm1^{-1}) and NH (hydrazide, ~3200–3400 cm1^{-1}) groups. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight .

Advanced
For resolving stereochemical ambiguities or crystal packing effects, single-crystal X-ray diffraction is definitive. Dynamic NMR experiments (e.g., VT-NMR) can detect conformational flexibility in the cyclopropyl or isoxazole rings. Computational methods (DFT) predict optimized geometries and electronic properties, which can be cross-validated with experimental data .

How can researchers design experiments to evaluate the biological activity of this compound, particularly its antimicrobial potential?

Basic
Initial screens involve in vitro assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC/MBC). Fungal activity (e.g., C. albicans) is tested similarly. Dose-response curves (0.5–128 µg/mL) identify effective concentrations .

Advanced
Mechanistic studies include membrane permeability assays (SYTOX Green uptake) and enzyme inhibition assays (e.g., dihydrofolate reductase for antifolates). Synergy with clinical antibiotics (e.g., β-lactams) is assessed via checkerboard assays. For cytotoxicity, mammalian cell lines (e.g., HEK293) are used to determine selectivity indices .

What computational strategies are recommended to predict the binding modes of this compound with biological targets?

Advanced
Molecular docking (AutoDock Vina, Schrödinger) against crystallographic protein structures (e.g., E. coli DNA gyrase) identifies plausible binding pockets. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns. Pharmacophore modeling (MOE) highlights critical interactions (e.g., hydrogen bonds with hydrazide NH) . Free-energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modifications .

How should researchers address contradictions in reported synthetic pathways for isoxazolo-pyridine derivatives?

Advanced
Contradictions often arise from divergent reaction conditions. For example, reports cyclopropanation via [2+1] cycloaddition with dichlorocarbene, while uses hydrazine derivatives for ring closure. Systematic replication under controlled conditions (e.g., inert atmosphere, anhydrous solvents) clarifies reproducibility. Comparative kinetic profiling (e.g., Arrhenius plots) identifies temperature-dependent pathway bifurcations .

What methodologies enable the study of structure-activity relationships (SAR) for this compound’s anticancer activity?

Advanced
SAR studies involve synthesizing analogs with modified substituents (e.g., replacing cyclopropyl with tert-butyl). In vitro cytotoxicity assays (MTT) against cancer cell lines (e.g., MCF-7, A549) paired with apoptosis markers (Annexin V/PI) reveal functional group contributions. QSAR models (CoMFA/CoMSIA) correlate electronic (HOMO/LUMO) and steric parameters with activity .

What experimental approaches assess the hydrolytic stability of the carbohydrazide moiety under physiological conditions?

Basic
Stability is tested in PBS (pH 7.4, 37°C) over 24–72 hours, with HPLC monitoring degradation products. Acidic/basic conditions (pH 2–10) identify susceptibility to hydrolysis. Mass spectrometry confirms cleavage products (e.g., pyridine carboxylic acid) .

Advanced
Isotope-labeling (15^{15}N hydrazide) tracks hydrolytic pathways via 1^1H-15^{15}N HMBC NMR. Computational MD simulations in explicit solvent model hydrolysis kinetics .

How can regioselectivity challenges during isoxazole ring formation be mitigated?

Advanced
Regioselectivity is controlled by electronic effects. Electron-withdrawing groups (e.g., Cl) at the pyridine C4 position direct cyclization to the C5 position. Solvent polarity (e.g., DMF vs. THF) and Lewis acids (e.g., ZnCl2_2) stabilize transition states, as demonstrated in analogous oxazolo-pyridine syntheses .

What scale-up challenges arise in transitioning from lab-scale to pilot-scale synthesis?

Advanced
Key challenges include exothermic reactions (e.g., cyclopropanation) requiring jacketed reactors for temperature control. Heterogeneous catalysis (e.g., Pd/C for hydrogenation) demands efficient filtration systems. Process Analytical Technology (PAT) tools (e.g., inline FTIR) monitor intermediate formation in real time .

How do steric and electronic properties of cyclopropyl groups influence reactivity in heterocyclic systems?

Advanced
Cyclopropyl rings induce angle strain, enhancing susceptibility to ring-opening reactions (e.g., acid-catalyzed). Their electron-donating effects stabilize adjacent carbocations, influencing electrophilic substitution patterns. Comparative studies with non-cyclopropyl analogs (e.g., methyl-substituted) using Hammett plots quantify electronic contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.